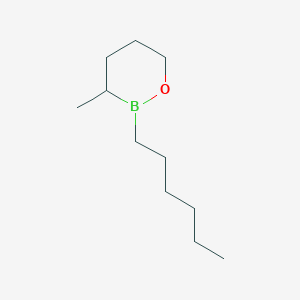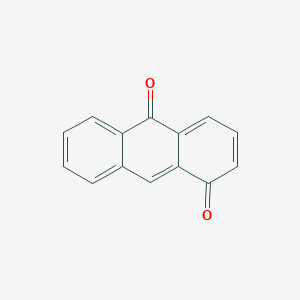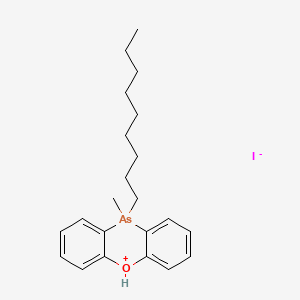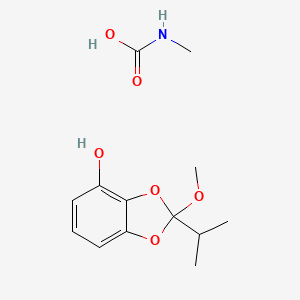
2-Hexyl-3-methyl-1,2-oxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-3-methyl-1,2-oxaborinane is an organoboron compound characterized by a six-membered ring containing both boron and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methyl-1,2-oxaborinane typically involves the reaction of hexylboronic acid with methyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the oxaborinane ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-3-methyl-1,2-oxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the oxaborinane ring into different boron-containing compounds.
Substitution: The boron atom in the oxaborinane ring can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Hexyl-3-methyl-1,2-oxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-Hexyl-3-methyl-1,2-oxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, facilitating the formation of boron-containing biomolecules. These interactions are crucial in applications such as BNCT, where the boron atom captures neutrons and releases high-energy particles to destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexyl-1,3,2-dioxaborinane: Similar in structure but contains an additional oxygen atom in the ring.
3-Methyl-2-phenyl-1,2-oxaborinane: Contains a phenyl group instead of a hexyl group, leading to different chemical properties.
2-Ethyl-3-methyl-1,2-oxaborinane: Contains an ethyl group instead of a hexyl group, affecting its reactivity and applications.
Uniqueness
2-Hexyl-3-methyl-1,2-oxaborinane is unique due to its specific combination of hexyl and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61632-78-8 |
|---|---|
Molekularformel |
C11H23BO |
Molekulargewicht |
182.11 g/mol |
IUPAC-Name |
2-hexyl-3-methyloxaborinane |
InChI |
InChI=1S/C11H23BO/c1-3-4-5-6-9-12-11(2)8-7-10-13-12/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
HXGOJBLNRXJPJO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(CCCO1)C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)

![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)


![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)


![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
